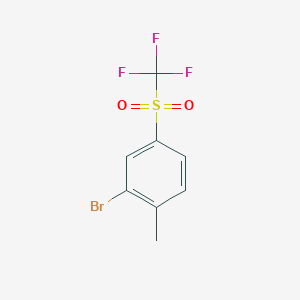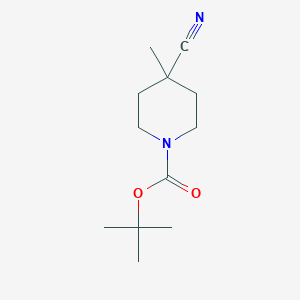
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.299 g/mol . It is known for its applications in various fields of research and industry, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Reduction: 4-methylpiperidine-1-carboxamide.
Hydrolysis: 4-cyano-4-methylpiperidine-1-carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is used in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: As a probe or ligand in biochemical assays.
Industrial Applications: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is unique due to its specific functional groups, which provide versatility in chemical reactions and applications. Its cyano and ester groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJUXWEWOVHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676502 | |
| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530115-96-9 | |
| Record name | tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


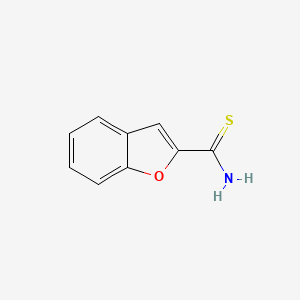

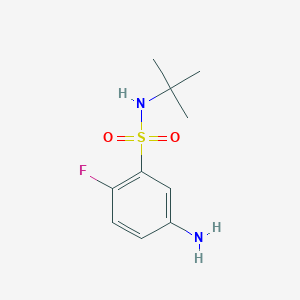
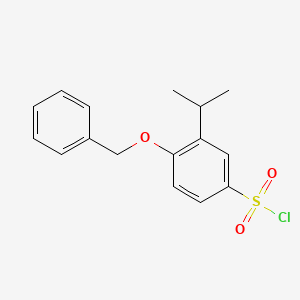

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)
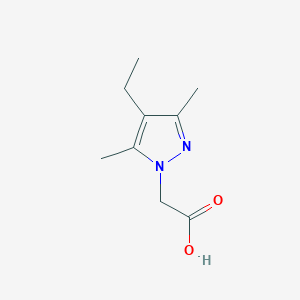
![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)

